molecular formula C7H9N3O2 B1355104 Ethyl 4-aminopyrimidine-2-carboxylate CAS No. 71470-41-2

Ethyl 4-aminopyrimidine-2-carboxylate

Cat. No.: B1355104
CAS No.: 71470-41-2
M. Wt: 167.17 g/mol
InChI Key: YHDZCFILDSOJRF-UHFFFAOYSA-N
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Description

Ethyl 4-aminopyrimidine-2-carboxylate is a heterocyclic compound with the molecular formula C7H9N3O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-aminopyrimidine-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with guanidine carbonate under basic conditions to form this compound. The reaction typically requires heating and the presence of a base such as sodium ethoxide.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-aminopyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group at position 4 can participate in nucleophilic substitution reactions, often with halogenated compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydropyrimidine derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenated compounds and bases such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Depending on the substituent introduced, various substituted pyrimidine derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as pyrimidine-2,4-diones.

    Reduction Products: Reduced derivatives such as dihydropyrimidines.

Scientific Research Applications

Ethyl 4-aminopyrimidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Medicine: The compound is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-aminopyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Ethyl 4-aminopyrimidine-2-carboxylate can be compared with other pyrimidine derivatives such as:

  • Ethyl 2-aminopyrimidine-4-carboxylate
  • Ethyl 4-amino-2-thioxopyrimidine-5-carboxylate
  • 2,4-Diaminopyrimidine

Uniqueness:

  • Structural Features: The presence of the ethyl ester group at position 2 and the amino group at position 4 makes it unique compared to other pyrimidine derivatives.
  • Reactivity: Its reactivity profile, particularly in substitution and cyclization reactions, distinguishes it from other similar compounds.
  • Applications: Its potential applications in medicinal chemistry and drug development highlight its importance in scientific research.

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable building block for the synthesis of complex molecules with diverse biological activities.

Properties

IUPAC Name

ethyl 4-aminopyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDZCFILDSOJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516750
Record name Ethyl 4-aminopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71470-41-2
Record name Ethyl 4-amino-2-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71470-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-aminopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloroacrylonitrile (437 mg) and 1-ethoxycarbonylformamidine hydrobromide (985 mg) in ethanol (5 ml) was added dropwise triethylamine (1.01 g) at 0° C. The reaction mixture was stirred for 4 hours at ambient temperature and evaporated to dryness. The residue was dissolved in a mixture of ethyl acetate and water, and extracted with ethyl acetate three times. The combined extracts were dried over anhydrous magnesium sulfate and evaporated to dryness. The residue was triturated with diethyl ether to give ethyl 4-aminopyrimidine-2-carboxylate (480 mg), which was recrystallized from a mixture of ethyl acetate and benzene, mp. 101°-104° C.
Quantity
437 mg
Type
reactant
Reaction Step One
Quantity
985 mg
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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